molecular formula C10H5ClF3NO B12936931 2-Chloro-7-(trifluoromethoxy)quinoline CAS No. 1352443-25-4

2-Chloro-7-(trifluoromethoxy)quinoline

Cat. No.: B12936931
CAS No.: 1352443-25-4
M. Wt: 247.60 g/mol
InChI Key: OKUWLSAVJYZFON-UHFFFAOYSA-N
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Description

2-Chloro-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5ClF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the chloro and trifluoromethoxy groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable quinoline derivative is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of 2-Chloro-7-(trifluoromethoxy)quinoline may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

Uniqueness: The presence of both the chloro and trifluoromethoxy groups in 2-Chloro-7-(trifluoromethoxy)quinoline makes it unique, as it combines the properties of both substituents. This dual functionality can enhance its reactivity and broaden its range of applications in scientific research and industry .

Biological Activity

2-Chloro-7-(trifluoromethoxy)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The compound has been reported to exhibit a range of biological activities, including:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anticancer Activity : Demonstrated efficacy in inhibiting cancer cell growth.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to therapeutic effects. Notably, it has been shown to inhibit certain enzymes that are critical for the survival and proliferation of pathogens and cancer cells.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethoxy group significantly enhances the compound's biological activity compared to other quinoline derivatives. The following table summarizes the SAR findings related to this compound and its analogs:

Compound NameStructural FeaturesUnique Properties
This compoundChlorine at position 2, trifluoromethoxy at position 7Enhanced bioactivity against drug-resistant strains
4-Chloro-7-(trifluoromethyl)quinolineChlorine at position 4Increased solubility in organic solvents
6-ChloroquinolineChlorine at position 6Known for antimalarial activity

The trifluoromethoxy group not only alters electronic properties but also enhances lipophilicity, which may improve cellular uptake and bioavailability.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline, including this compound, exhibit potent antimicrobial properties. A study found that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Efficacy

In vitro studies on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) have shown that this compound possesses significant anticancer activity. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (μM)
MCF-73.01
HepG25.88
A5492.81

These values indicate that the compound is more potent than some clinically used drugs, suggesting its potential as a lead candidate for further development in cancer therapy .

Enzyme Inhibition Studies

The mechanism by which this compound exerts its effects involves enzyme inhibition. For instance, it has been shown to inhibit β-hematin formation, which is crucial for the survival of malaria parasites. This inhibition correlates with enhanced antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum in vitro .

Properties

CAS No.

1352443-25-4

Molecular Formula

C10H5ClF3NO

Molecular Weight

247.60 g/mol

IUPAC Name

2-chloro-7-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H5ClF3NO/c11-9-4-2-6-1-3-7(5-8(6)15-9)16-10(12,13)14/h1-5H

InChI Key

OKUWLSAVJYZFON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)(F)F

Origin of Product

United States

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